4-ヒドロキシ-2-メトキシ-6-メチル安息香酸メチル

概要

説明

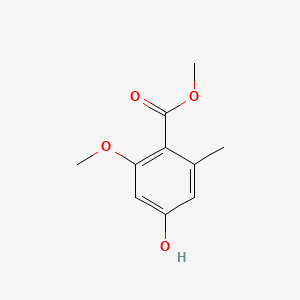

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid and is known for its aromatic properties. This compound is often used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Properties

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate has demonstrated significant antimicrobial activity, making it a candidate for drug development. Its structural features, including the methoxy and hydroxyl groups, contribute to its ability to inhibit bacterial growth. Research indicates that modifications to the benzene moiety can enhance its analgesic properties, suggesting potential applications in pain management therapies.

1.2 Antioxidant Activity

The compound exhibits antioxidant properties, which are critical in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from damage. This property is particularly valuable in formulating dietary supplements aimed at enhancing health and longevity.

1.3 Analgesic Development

Research has focused on synthesizing analogs of methyl 4-hydroxy-2-methoxy-6-methylbenzoate to explore their analgesic potential. Pharmacological tests reveal that specific modifications can lead to compounds with improved efficacy in pain relief, positioning this compound as a promising lead in analgesic drug development.

Agricultural Applications

2.1 Pesticide Development

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate serves as an intermediate in the synthesis of metrafenone, a fungicide effective against powdery mildew and other plant pathogens. Metrafenone operates through a unique mechanism by disrupting the cytoskeleton of pathogenic fungi, thus preventing their growth and spread .

2.2 Antifeedant Properties

In agricultural settings, the compound's antifeedant properties make it useful for protecting crops from herbivorous pests. By inhibiting feeding behavior, it helps reduce crop damage and improve yield without relying solely on synthetic pesticides.

Synthesis and Mechanism of Action

The synthesis of methyl 4-hydroxy-2-methoxy-6-methylbenzoate typically involves several chemical transformations starting from simpler benzoic acid derivatives. Key steps include:

- Reduction Hydrogenation : Converting nitro derivatives into amino compounds.

- Diazotization and Hydrolysis : Facilitating the formation of hydroxylated intermediates.

- Methylation Reactions : Introducing methoxy groups to achieve the final product.

These synthetic pathways not only produce methyl 4-hydroxy-2-methoxy-6-methylbenzoate but also allow for the exploration of various analogs with tailored biological activities .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Reduction Hydrogenation | Hydrogenation | 60-90°C, 0.5-1.5 MPa |

| Diazotization | One-pot reaction | 0-5°C followed by heating to 50-66°C |

| Methylation | Methylation | 30-45°C for 1-2 hours |

| Hydrolysis | Hydrolysis | 80-100°C |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-methoxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methoxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 4-hydroxy-2-methoxy-6-methylbenzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: Methyl 4-hydroxy-2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

作用機序

The mechanism of action of methyl 4-hydroxy-2-methoxy-6-methylbenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

類似化合物との比較

- Methyl 2-hydroxy-4-methoxybenzoate

- Methyl 2-hydroxy-6-methoxybenzoate

- Methyl 4-hydroxybenzoate

Comparison: Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of both hydroxyl and methoxy groups in specific positions enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound in medicinal chemistry.

生物活性

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate, also known as methyl 4-hydroxy-2-methoxybenzoate or a derivative of methylated hydroxybenzoates, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{12}O_4

- Molecular Weight : Approximately 196.20 g/mol

- Functional Groups : The compound features a hydroxyl group (-OH), a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a benzoate structure, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that methyl 4-hydroxy-2-methoxy-6-methylbenzoate exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture for disease control.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages. The IC₅₀ values for inhibition ranged from 12.5 to 21.8 μM, indicating its potential as an anti-inflammatory agent without significant cytotoxic effects .

Antifeedant Activity

Bioassays conducted on different isomers of methyl hydroxy-methoxybenzoates demonstrated that these compounds possess antifeedant properties against herbivorous insects. This suggests their utility in agricultural pest management .

Synthesis Methods

Various synthesis methods have been reported for methyl 4-hydroxy-2-methoxy-6-methylbenzoate, primarily involving esterification and regioselective protection-deprotection strategies. These methods allow for the selective formation of the desired compound from dihydroxybenzoic acids .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of methyl 4-hydroxy-2-methoxy-6-methylbenzoate against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) demonstrating its potential as a natural preservative in food products.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Mechanism Study

In another study focusing on its anti-inflammatory properties, researchers found that the compound significantly reduced NO production in macrophages activated by LPS. The mechanism appears to involve the inhibition of pro-inflammatory cytokine release, positioning it as a candidate for further therapeutic exploration .

特性

IUPAC Name |

methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(11)5-8(13-2)9(6)10(12)14-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSDRFXXJOWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634755 | |

| Record name | Methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3465-63-2 | |

| Record name | Methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。